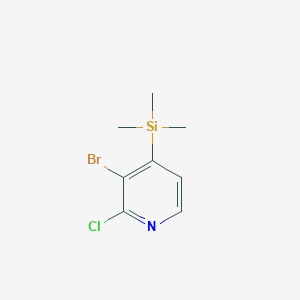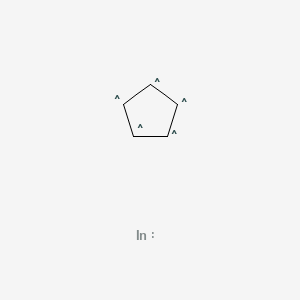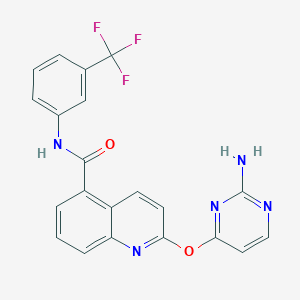![molecular formula C23H45NO4 B1515297 tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate CAS No. 609812-03-5](/img/structure/B1515297.png)
tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
描述
Tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound known for its various applications in chemistry and biochemistry. It belongs to the class of carbamate esters and exhibits unique properties due to its structure, which incorporates both hydroxyl and carbamate functional groups. This compound is notable for its stereochemistry, indicated by the (2R,3S) configuration, which plays a significant role in its reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate typically involves multi-step organic reactions starting from readily available substrates. One common approach includes the protection of the hydroxyl groups, followed by the formation of the carbamate ester through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often utilizes optimized catalytic processes to enhance yield and efficiency. Key steps involve the catalytic hydrogenation of intermediate compounds, ensuring the selective formation of the desired stereoisomers under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
Tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: Reactions where the hydroxyl groups can be converted to carbonyl or carboxyl groups under the influence of oxidizing agents.
Reduction: Processes that may involve the reduction of double bonds or carbamate groups.
Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the reaction conditions and reagents used, often resulting in the formation of derivatives with modified functional groups, enhancing the compound's reactivity or altering its biological activity.
科学研究应用
Chemistry
In chemistry, tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is utilized as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound serves as a probe to study enzyme interactions, particularly those involving carbamate-inhibiting enzymes.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
In industry, it is used as an intermediate in the synthesis of complex molecules, playing a role in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The carbamate group can form stable adducts with enzyme active sites, leading to inhibition or modulation of enzyme activity. The stereochemistry of the compound further influences its binding affinity and specificity towards different molecular targets.
相似化合物的比较
Similar Compounds
Methyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Ethyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Propyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Highlighting Uniqueness
Tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is unique due to the tert-butyl group, which imparts greater steric hindrance compared to its methyl, ethyl, or propyl analogs. This steric bulk influences its reactivity and interaction with biological targets, often resulting in enhanced stability and selectivity in various applications.
By leveraging its unique structural features, this compound continues to find diverse applications across chemistry, biology, and industry, showcasing the importance of detailed molecular design in advancing scientific research.
属性
IUPAC Name |
tert-butyl N-[(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUDVBSIURBUGW-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849531 | |
| Record name | tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609812-03-5 | |
| Record name | tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-(Diethylamino)-3-[2-(3,3-dimethyl-5-sulfanylindol-1-ium-2-yl)ethenyl]-4-hydroxychromen-2-one](/img/structure/B1515223.png)
![(9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime]](/img/structure/B1515224.png)








